BenchChemオンラインストアへようこそ!

Doravirine

HIV-1 NNRTI resistance antiviral susceptibility

Select Doravirine (MK-1439) for your antiretroviral R&D: a next-generation NNRTI engineered to overcome cross-resistance and tolerability deficits of efavirenz, nevirapine, and rilpivirine. Unlike earlier NNRTIs, doravirine retains full inhibitory activity against the prevalent K103N mutant (IC50 5.5 nM), neither induces nor inhibits CYP3A4—eliminating complex drug-drug interaction management—and demonstrates a 76% relative reduction in dizziness versus efavirenz. Once-daily oral dosing with a metabolically neutral profile. Ideal for fixed-dose combination development (DOR/3TC/TDF) and switch-strategy trials. Procure ≥98% purity now for preclinical, clinical, or bioanalytical applications.

Molecular Formula C17H11ClF3N5O3
Molecular Weight 425.7 g/mol
CAS No. 1338225-97-0
Cat. No. B607182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoravirine
CAS1338225-97-0
SynonymsMK 1439;  MK-1439;  MK1439;  Doravirine;  Pifeltro.
Molecular FormulaC17H11ClF3N5O3
Molecular Weight425.7 g/mol
Structural Identifiers
SMILESCN1C(=NNC1=O)CN2C=CC(=C(C2=O)OC3=CC(=CC(=C3)C#N)Cl)C(F)(F)F
InChIInChI=1S/C17H11ClF3N5O3/c1-25-13(23-24-16(25)28)8-26-3-2-12(17(19,20)21)14(15(26)27)29-11-5-9(7-22)4-10(18)6-11/h2-6H,8H2,1H3,(H,24,28)
InChIKeyZIAOVIPSKUPPQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Doravirine (CAS 1338225-97-0): Baseline Identity and Procurement Context for the Next-Generation NNRTI


Doravirine (CAS 1338225-97-0), also known as MK-1439, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) approved by the FDA, EMA, and PMDA for the treatment of HIV-1 infection in combination with other antiretroviral agents [1]. It is a pyridinone-based small molecule specifically designed to address the cross-resistance and tolerability limitations that restrict the utility of earlier NNRTIs such as efavirenz (EFV), rilpivirine (RPV), and etravirine (ETR) [2]. Doravirine exhibits high specificity for HIV-1 reverse transcriptase, with IC50 values of 4.5 nM, 5.5 nM, and 6.1 nM against wild-type, K103N, and Y181C mutant enzymes respectively [3].

Doravirine (CAS 1338225-97-0): Why Generic Substitution with Legacy NNRTIs Is Not a Scientific Equivalent


Although doravirine belongs to the NNRTI class alongside efavirenz, rilpivirine, etravirine, and nevirapine, these agents are not interchangeable due to fundamentally divergent resistance profiles, CYP3A4 interaction liabilities, and CNS tolerability characteristics [1]. The most common transmitted NNRTI resistance mutation, K103N, confers high-level resistance to efavirenz (fold change >20) and nevirapine (fold change >50) yet doravirine retains full inhibitory activity against K103N mutants [2]. Furthermore, doravirine neither induces nor inhibits CYP3A4, contrasting sharply with efavirenz, which is a potent CYP3A4 inducer that creates extensive drug-drug interaction liabilities [3]. These mechanistic distinctions translate directly into clinical selection criteria that preclude simple substitution. The quantitative evidence below defines exactly where and how doravirine differentiates from its closest comparators.

Doravirine (CAS 1338225-97-0) Comparative Evidence Matrix: Quantified Differentiation Against EFV, RPV, ETR, and DRV/r


Doravirine Retains Activity Against K103N, Y181C, and G190A Single Mutants That Abolish Efavirenz and Nevirapine Potency

Doravirine demonstrates retained in vitro antiviral activity against viruses bearing the single NNRTI resistance-associated mutations K103N, Y181C, and G190A. In phenotypic susceptibility assays using site-directed NL4-3 mutants, the fold change (FC) in IC50 for doravirine against K103N and Y181C single mutants was 1.4 and 1.8 respectively, indicating no meaningful impairment of susceptibility (FC < 2.0) [1]. In contrast, efavirenz shows a fold change >20 against K103N, and nevirapine shows a fold change >50, rendering these agents clinically ineffective in the presence of this most prevalent transmitted resistance mutation [2]. When measured in 100% normal human serum, doravirine IC50 values against wild-type, K103N, Y181C, and K103N/Y181C mutant viruses were 12 nM, 21 nM, 31 nM, and 33 nM respectively, demonstrating that even the double mutant retains susceptibility at concentrations achievable with standard 100 mg once-daily dosing [3]. Doravirine has been classified as having a high genetic barrier to resistance with retained activity in the presence of single NNRTI mutations K103N, Y181C, and G190A [4].

HIV-1 NNRTI resistance antiviral susceptibility

Doravirine Demonstrates 86% Relative Reduction in Discontinuation for Any Reason and 63% Relative Reduction in CNS Neuropsychiatric Adverse Events Versus Efavirenz

In the phase 3 DRIVE-AHEAD trial (NCT02403674) comparing doravirine/lamivudine/tenofovir disoproxil fumarate (DOR/3TC/TDF) versus efavirenz/emtricitabine/TDF (EFV/FTC/TDF) in treatment-naïve adults with HIV-1, doravirine demonstrated a markedly superior CNS tolerability profile. Participants receiving doravirine were less than half as likely to discontinue treatment for any reason (4.6% vs. 11.9%) compared with efavirenz recipients [1]. Specific neuropsychiatric adverse events (NPAEs) occurring through week 96 included dizziness (8.8% vs. 37.1%), sleep disturbances (12.1% vs. 25.2%), abnormal dreams (6.5% vs. 17.6%), and nightmares (6.5% vs. 8.3%) [2]. First-line therapy with DOR-based regimens resulted in significantly fewer NPAEs than EFV/FTC/TDF [3]. In the open-label extension, among participants randomized to EFV/FTC/TDF who had ongoing NPAEs at week 96 and subsequently switched to a doravirine-based regimen, 73% (19/26) experienced resolution of those events by week 192 [4]. Doravirine does not interact significantly with known neurotransmitter receptors in vitro, providing a mechanistic basis for its improved CNS safety profile [4].

HIV-1 CNS safety treatment tolerability

Doravirine Exhibits No CYP3A4 Induction or Inhibition, Enabling a 62-85% Lower Drug-Drug Interaction Burden Compared with Efavirenz During Regimen Switching

Unlike efavirenz, which is a potent inducer of cytochrome P450 3A4 (CYP3A4), doravirine is a CYP3A4 substrate that neither induces nor inhibits this enzyme [1]. This mechanistic distinction has direct clinical consequences for regimen switching. In a three-period, fixed-sequence pharmacokinetic study in healthy subjects, following cessation of efavirenz (600 mg once daily for 14 days), doravirine (100 mg once daily) exposure was transiently reduced: on day 1 after efavirenz cessation, doravirine AUC₀₋₂₄ decreased by 62%, Cₘₐₓ decreased by 35%, and C₂₄ decreased by 85% compared with no efavirenz pretreatment. By day 14 after efavirenz cessation, these reductions recovered to 32%, 14%, and 50% for AUC₀₋₂₄, Cₘₐₓ, and C₂₄ respectively [2]. Despite this transient reduction, doravirine C₂₄ reached projected therapeutic trough concentrations on day 2 following efavirenz cessation, and geometric mean efavirenz concentrations remained at therapeutic levels (>1,000 ng/mL) until day 4 [2]. Doravirine has a low potential for drug-drug interactions overall and does not impact the pharmacokinetics of other drugs [3].

HIV-1 pharmacokinetics drug-drug interactions

Doravirine Maintains Virological Suppression in 99.1% of Patients Switching from Etravirine, Including 46% with Documented Prior NNRTI Resistance Mutations

In the French multicentre SWEED observational study, 109 virologically suppressed adults with HIV-1 (median age 59 years, median ART duration 25 years, median viral suppression duration 13 years) were switched from etravirine-based to doravirine-based ART. Notably, 46% of participants had documented resistance mutations to at least one NNRTI, and 41% had experienced prior NNRTI virological failure [1]. At week 48, only one virological failure occurred (0.9%, 95% CI: 0.0-5.0), and viral suppression was regained without ART change. The strategy success rate (HIV-1 RNA <50 copies/mL with no ART change) was 91.7% (95% CI: 84.9-96.2) at week 48 [1]. Four patients (3.7%) discontinued doravirine due to adverse events. No significant changes in CD4 counts or weight were observed [1]. These real-world data corroborate earlier findings that doravirine retains activity against NNRTI-resistant viruses harboring specific mutations, and that switching from etravirine to doravirine maintains virological suppression even in patients with documented prior NNRTI resistance [2].

HIV-1 treatment switching real-world evidence

Doravirine Confers Superior Lipid Profile Changes Versus Darunavir/Ritonavir at 96 Weeks, with Minimal Weight Gain Contrasting with Integrase Inhibitor Class Effects

In the DRIVE-FORWARD trial comparing doravirine (100 mg) plus two NRTIs versus ritonavir-boosted darunavir (800/100 mg) plus two NRTIs, doravirine demonstrated a superior lipid profile through 96 weeks [1]. At week 96, participants receiving doravirine showed significantly smaller mean increases from baseline in total cholesterol, LDL cholesterol, and triglycerides compared with darunavir/ritonavir [2]. Additionally, doravirine has been identified as a relatively 'weight-neutral' agent in randomized trials, contrasting with the well-documented weight gain associated with integrase strand transfer inhibitors (INSTIs) such as dolutegravir and bictegravir [3]. In the DRIVE-AHEAD and DRIVE-FORWARD trials, weight gain was minimal across all treatment groups and similar to the average yearly change in adults without HIV-1 [4]. This class-level differentiation from INSTIs provides a clinically meaningful alternative for patients at risk of metabolic complications or those experiencing INSTI-associated weight gain [3].

HIV-1 metabolic safety long-term tolerability

Doravirine Exhibits Higher Inhibitory Quotients (IQ 25-39) Against K103N and Y181C Mutants Versus Rilpivirine (IQ 1.4-4.6) and Efavirenz (IQ 1.9-2.5), Predicting Higher Barrier to Resistance Emergence

Inhibitory quotient (IQ), defined as the ratio of clinical trough concentration (Cmin) to antiviral IC50, is a key predictor of a drug's barrier to resistance emergence. Doravirine was compared head-to-head with rilpivirine and efavirenz for IQ values against common NNRTI-resistant mutants in 100% normal human serum [1]. Against the K103N mutant, doravirine displayed an IQ of 39, compared with rilpivirine IQ of 4.6 and efavirenz IQ of 2.5. Against Y181C, doravirine IQ was 27 versus rilpivirine 1.4 and efavirenz 60. Against the K103N/Y181C double mutant, doravirine IQ was 25 versus rilpivirine 0.8 and efavirenz 1.9 [1]. Notably, in resistance selection experiments conducted at clinically relevant concentrations, no viral breakthrough was observed with doravirine against Y181C and K103N viruses, whereas breakthrough viruses were readily detected with rilpivirine against Y181C and with efavirenz against K103N [2]. These data suggest that doravirine should impose a higher barrier to the development of resistance than both rilpivirine and efavirenz at concentrations achieved in the clinical setting [2].

HIV-1 resistance barrier inhibitory quotient

Doravirine (CAS 1338225-97-0): Optimal Research and Clinical Procurement Scenarios Based on Quantitative Differentiation


First-Line ART in Treatment-Naïve Patients with Baseline Neuropsychiatric Risk or CNS Contraindications

Procure doravirine-based regimens (DOR/3TC/TDF or DOR + 2 NRTIs) for treatment-naïve HIV-1 patients who have contraindications to efavirenz due to baseline neuropsychiatric conditions, occupations requiring unimpaired cognitive function, or prior history of EFV intolerance. Evidence from the phase 3 DRIVE-AHEAD trial demonstrates 76% relative reduction in dizziness (8.8% vs. 37.1%) and 61% relative reduction in overall discontinuation (4.6% vs. 11.9%) compared with efavirenz [1]. Resolution of pre-existing NPAEs was achieved in 73% of patients switching from EFV to DOR [2].

Switch Strategy from Etravirine for Pill Burden Reduction with Preserved Virological Control

Utilize doravirine as a once-daily replacement for etravirine (which requires twice-daily dosing) in virologically suppressed patients with complex treatment histories. The SWEED observational study demonstrated 99.1% virological suppression maintenance at week 48 post-switch, even among 46% of patients with documented NNRTI resistance mutations and 41% with prior NNRTI virological failure [3]. Strategy success rate was 91.7% with favorable tolerability and minimal discontinuations due to adverse events (3.7%) [3].

Metabolically Favorable NNRTI Option for Patients with Dyslipidemia, Cardiovascular Risk, or INSTI-Associated Weight Gain Concerns

Select doravirine over darunavir/ritonavir or integrase inhibitor-based regimens for patients requiring a metabolically neutral option. DRIVE-FORWARD trial data demonstrate superior lipid profile (smaller increases in total cholesterol, LDL-C, triglycerides) compared with darunavir/ritonavir through 96 weeks [4]. Doravirine is identified as a relatively 'weight-neutral' agent, contrasting with the documented ≥5% weight gain associated with INSTIs such as dolutegravir and bictegravir [5]. Minimal weight gain observed in phase 3 trials was comparable to yearly changes in HIV-negative adults [4].

Switch Strategy for Patients on Efavirenz Requiring Simplification of Drug-Drug Interaction Management

Deploy doravirine as a replacement for efavirenz in patients requiring co-administration of CYP3A4 substrates such as hormonal contraceptives, methadone, statins, or direct oral anticoagulants. Unlike efavirenz, which is a moderate-to-strong CYP3A4 inducer, doravirine neither induces nor inhibits CYP3A4, eliminating the need for dose adjustments of these co-administered medications [6]. Switching protocols are simplified: doravirine C₂₄ reaches therapeutic trough concentrations by day 2 following efavirenz cessation, and dose adjustment may not be necessary to maintain therapeutic concentrations during switching in virologically suppressed populations [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doravirine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.